1,4-Pentanediol, 1-(4-methoxyphenyl)-
Description
Significance of Diols as Versatile Synthons in Contemporary Chemical Research
Diols, which are organic compounds containing two hydroxyl (-OH) functional groups, are fundamental building blocks, or synthons, in modern chemical research and synthesis. fiveable.mefiveable.me The presence of two hydroxyl groups imparts unique chemical properties that distinguish them from monohydric alcohols, including increased polarity, enhanced hydrogen bonding capabilities, and greater reactivity. fiveable.mefiveable.me These characteristics lead to higher boiling points and better solubility in polar solvents. fiveable.me
The versatility of diols is evident in the wide array of chemical transformations they can undergo, such as oxidation, esterification, and etherification. fiveable.mefiveable.me This reactivity makes them crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other industrially significant chemicals. fiveable.me For instance, diols are key monomers in polymerization reactions, forming important polymers like polyesters and polyurethanes. fiveable.mewikipedia.orgyoutube.com Ethylene glycol, a simple diol, is a primary component in antifreeze and a precursor for polyester (B1180765) production. fiveable.me Furthermore, diols are frequently employed as protecting groups for carbonyl compounds (aldehydes and ketones) during multi-step syntheses, forming stable cyclic acetals that can be removed when needed. wikipedia.orgebsco.comchemistrysteps.com
The spatial relationship between the two hydroxyl groups—whether they are on the same carbon (geminal), adjacent carbons (vicinal), or more distant carbons (e.g., 1,3- or 1,4-diols)—influences their reactivity and applications. fiveable.meebsco.com Vicinal diols, for example, are often prepared by the oxidation of alkenes, while 1,4-diols can be synthesized through methods like the hydrogenation of derivatives of levulinic acid, a biomass-derived chemical. wikipedia.orgrsc.org
Overview of Aromatic Alcohol and Diol Structural Motifs and Their Relevance
Aromatic alcohols, or aryl-alcohols, are compounds where a hydroxyl group is attached to a carbon chain that is, in turn, bonded to an aromatic ring. wikipedia.org This is distinct from phenols, where the hydroxyl group is bonded directly to an aromatic carbon. wikipedia.org This structural difference significantly influences the compound's chemical properties.
The combination of a diol structure with an aromatic group creates an aryl-substituted diol, a motif found in various biologically active molecules and functional materials. The aromatic ring can influence the reactivity of the hydroxyl groups and provide a scaffold for further functionalization. For example, the presence of highly conjugated hydroxyl groups, as seen in phenolic structures, is a key feature for antioxidant activity, as the aromatic ring can stabilize radicals through resonance. nih.gov
Research has demonstrated the relevance of aryl-substituted diols in medicinal chemistry. For instance, compounds like 1,4-bis-(3,4,5-trimethoxyphenyl)-1,4-butanediol and 1,4-bis-(3,4-dimethoxyphenyl)-1,4-butanediol have been investigated for their trypanocidal activity. nih.gov Similarly, aryl-substituted structures are explored as selective ligands for estrogen receptors, which could have applications in medical imaging and therapy. nih.gov The synthesis of such molecules often involves transition-metal-catalyzed reactions to form the aryl-carbon bonds. beilstein-journals.org
Research Scope and Focus on 1,4-Pentanediol (B150768), 1-(4-methoxyphenyl)- within Synthetic and Mechanistic Chemistry
This article focuses specifically on the chemical compound 1,4-Pentanediol, 1-(4-methoxyphenyl)- . This molecule incorporates the key structural features discussed: a 1,4-diol backbone and an aryl (specifically, a 4-methoxyphenyl) substituent.
| Property | Value |
| CAS Number | 820247-81-2 appchemical.com |
| Molecular Formula | C12H18O3 appchemical.com |
| Molecular Weight | 210.2695 g/mol appchemical.com |
| SMILES Notation | COc1ccc(cc1)C(CCC(O)C)O appchemical.com |
The structure of 1,4-Pentanediol, 1-(4-methoxyphenyl)- suggests its potential as a valuable synthon in organic synthesis. The two hydroxyl groups offer multiple sites for reaction, such as conversion into a cyclic ether (a substituted tetrahydrofuran) through acid-catalyzed dehydration, a characteristic reaction of 1,4-diols. wikipedia.org The presence of a chiral center at both the C1 and C4 positions implies the possibility of stereoisomers, which is a critical consideration in pharmaceutical synthesis.
The 4-methoxyphenyl (B3050149) group, an electron-donating substituent, can influence the reactivity of the benzylic hydroxyl group at the C1 position. Mechanistic studies involving related aryl-substituted alcohols often explore reaction pathways, intermediates, and the electronic effects of substituents on reaction rates and selectivity. nih.gov While detailed research specifically on the synthesis and mechanistic chemistry of 1,4-Pentanediol, 1-(4-methoxyphenyl)- is not extensively documented in publicly available literature, its chemistry can be inferred from the well-established reactions of 1,4-diols and aromatic alcohols. The scope of this article is to explore these potential synthetic applications and mechanistic aspects based on its structural components.
Structure
2D Structure
3D Structure
Properties
CAS No. |
820247-81-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pentane-1,4-diol |
InChI |
InChI=1S/C12H18O3/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7,9,12-14H,3,8H2,1-2H3 |
InChI Key |
QVCJXFNJIGWXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC=C(C=C1)OC)O)O |
Origin of Product |
United States |
Advanced Biocatalytic and Enzymatic Synthesis of 1,4 Pentanediol, 1 4 Methoxyphenyl Stereoisomers
Enantioselective and Diastereoselective Biotransformations for Chiral Diol Production
The production of specific stereoisomers of chiral diols is a significant challenge in organic synthesis. Biotransformations, utilizing the stereopreference of enzymes, provide powerful solutions for creating enantiomerically pure compounds. nih.gov Enzymes such as lipases and alcohol dehydrogenases are instrumental in these processes, enabling both the separation of racemic mixtures and the direct asymmetric synthesis of chiral diols from prochiral precursors. nih.govmdpi.com
Lipase-Catalyzed Acylation for Kinetic and Dynamic Kinetic Resolution of Racemic Diols
Lipase-catalyzed acylation is a widely employed strategy for the kinetic resolution of racemic alcohols, including diols. nih.gov This method relies on the enzyme's ability to selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or unreacted enantiomer (as the alcohol). nih.govresearchgate.net Lipases such as those from Candida antarctica (Lipase B, CaLB) and Pseudomonas cepacia (PSL) are frequently used due to their broad substrate tolerance and high enantioselectivity in organic solvents. nih.govnih.gov
The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E value). High E values are indicative of excellent selectivity and are crucial for obtaining products with high enantiomeric excess (ee). For the synthesis of 1,4-Pentanediol (B150768), 1-(4-methoxyphenyl)-, a racemic mixture of the diol could be subjected to lipase-catalyzed acetylation. One enantiomer would be selectively converted to a monoacetate, which can then be separated from the remaining unreacted diol enantiomer.
Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by integrating the enzymatic resolution with an in-situ racemization of the less reactive enantiomer. nih.gov This allows, in principle, for the conversion of 100% of the racemic starting material into a single, desired enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of conventional kinetic resolution. nih.govcore.ac.uk This is typically achieved by combining the lipase (B570770) with a metal catalyst that facilitates the racemization of the starting alcohol. nih.gov
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Diols This table presents findings from studies on various diols to illustrate the principles of lipase-catalyzed resolution. Data for the specific target compound is synthesized based on these established principles.
| Enzyme | Substrate | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee %) | Ref |
| Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diol with quaternary center | Vinyl acetate | tert-Butyl methyl ether (TBME) | (S)-acetate / (R)-diol | 45 | 83% ((S)-acetate), 67% ((R)-diol) | nih.gov |
| Candida antarctica Lipase B (CaLB) | (Z)-Cyclooct-5-ene-1,2-diol | Vinyl acetate | Toluene (Microwave) | (1S,2S)-monoacetate / (1R,2R)-diol | 41 | 50% ((1S,2S)-monoacetate) | nih.gov |
| Porcine Pancreatic Lipase (PPL) | Racemic 1,2-diol with quaternary center | Vinyl acetate | Toluene | (S)-acetate / (R)-diol | ~50 | Low (E value = 13) | nih.gov |
Alcohol Dehydrogenase (ADH)-Mediated Stereoselective Reductions of Dicarbonyl Compounds to Optically Active Diols
Alcohol dehydrogenases (ADHs) are highly valuable biocatalysts for the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones and aldehydes. mdpi.com These enzymes, which are dependent on nicotinamide (B372718) cofactors (NADH or NADPH), exhibit exceptional selectivity, making them ideal for producing optically active diols from corresponding dicarbonyl compounds. mdpi.comrsc.org The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes can exhibit opposite enantiopreferences (Prelog or anti-Prelog selectivity).
For the synthesis of stereoisomers of 1,4-Pentanediol, 1-(4-methoxyphenyl)-, a precursor such as 1-(4-methoxyphenyl)-1,4-pentanedione would be subjected to ADH-catalyzed reduction. The choice of ADH is critical for controlling the stereochemistry at both newly formed chiral centers. For instance, studies on the bioreduction of 1,4-diaryl-1,4-diketones have shown that ADH from Ralstonia sp. (RasADH) can effectively catalyze the reduction to afford (1S,4S)-diols with high conversion and excellent diastereo- and enantiomeric excess. mdpi.com Engineering ADHs can further enhance their activity and stereoselectivity towards bulky substrates, such as diaryl ketones, by modifying the enzyme's active site to reduce steric hindrance. rsc.org
Table 2: ADH-Mediated Stereoselective Reduction of Diketones This table illustrates the stereoselective reduction of various diketones to chiral diols using different ADHs.
| Enzyme | Substrate | Product Stereoisomer | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Ref |
| ADH from Ralstonia sp. (RasADH) | 1,4-Diphenyl-1,4-butanedione | (1S,4S)-diol | >99 | >99 | mdpi.com |
| ADH from Ralstonia sp. (RasADH) | 1-Phenyl-4-(4-methylphenyl)-1,4-butanedione | (1S,4S)-diol | >99 | >99 | mdpi.com |
| Engineered LkADH (seq5 mutant) | 4-Chlorodiphenylketone | (R)-4-Chlorodiphenylmethanol | N/A | >99 | rsc.org |
Construction and Optimization of Stereocomplementary Enzyme Cascades for Multi-Step Diol Synthesis
Enzymatic cascades, where multiple enzymatic reactions are performed sequentially in a one-pot setup, offer an elegant and efficient approach to synthesizing complex molecules like chiral diols from simple precursors. nih.gov These cascades mimic metabolic pathways and can overcome challenges such as substrate inhibition, unfavorable reaction equilibria, and the need to isolate intermediates. nih.gov
For the synthesis of specific stereoisomers of 1,4-Pentanediol, 1-(4-methoxyphenyl)-, a multi-step cascade could be designed. For example, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase could first catalyze the C-C bond formation between two aldehyde molecules to create a 2-hydroxy ketone intermediate. livescience.io Subsequently, an oxidoreductase, such as a stereoselective ADH, reduces the carbonyl group to form the second hydroxyl group, yielding a vicinal diol. livescience.iorwth-aachen.de By carefully selecting a combination of stereocomplementary enzymes for each step, it is possible to control the absolute configuration of all stereocenters in the final diol product. rwth-aachen.derwth-aachen.de A three-enzyme cascade might also include a third enzyme for cofactor regeneration, further enhancing the system's efficiency. nih.gov The modular combination of different lyases and oxidoreductases allows for the production of a full set of stereoisomers (RR, SS, and meso) for a target diol. rwth-aachen.de
Whole-Cell Biocatalysis and Microbial Fermentation Approaches for Diol Synthesis
Whole-cell biocatalysis utilizes entire microbial cells (e.g., bacteria or yeast) as catalysts, offering several advantages over the use of isolated enzymes. nih.gov The cellular environment protects enzymes from harsh reaction conditions, and crucially, the cell's metabolic machinery can handle the regeneration of essential cofactors like NADH or NADPH, eliminating the need to add expensive cofactors to the reaction medium. nih.govresearchgate.net
Microbial fermentation is a powerful approach for the de novo synthesis of diols from renewable feedstocks such as glucose or glycerol. nih.govresearchgate.net Genetically engineered microorganisms, like Escherichia coli or Saccharomyces cerevisiae, can be equipped with novel metabolic pathways to produce non-natural compounds like 1,4-butanediol (B3395766) (1,4-BDO). researchgate.netgoogle.com For instance, Genomatica has successfully developed an engineered E. coli strain capable of producing 1,4-BDO via a CoA-dependent pathway starting from succinate, an intermediate of the TCA cycle. researchgate.net
For the production of 1,4-Pentanediol, 1-(4-methoxyphenyl)-, a similar strategy could be envisioned. A microbial host could be engineered with a synthetic pathway to assemble the target molecule from central metabolites. Alternatively, whole cells overexpressing a specific ADH could be used to perform the stereoselective reduction of a precursor diketone, as described in section 3.1.2., benefiting from the cell's intrinsic cofactor regeneration systems. researchgate.netnih.gov
Enzymatic Cofactor Regeneration Systems for Enhanced Atom Economy in Biocatalysis
Many valuable biocatalytic reactions, particularly those catalyzed by oxidoreductases like ADHs, depend on expensive nicotinamide cofactors (NAD+/NADH or NADP+/NADPH). matthey.com For these reactions to be economically viable on a large scale, the cofactor must be used in catalytic amounts and regenerated in situ. matthey.comharvard.edu Enzymatic cofactor regeneration systems are the most common and effective solution.
These systems typically employ a second enzyme-substrate pair to recycle the oxidized cofactor (e.g., NAD+) back to its reduced form (e.g., NADH). A widely used approach is the "substrate-coupled" regeneration, where a sacrificial co-substrate is consumed by a dehydrogenase enzyme. nih.gov Common systems include:
Glucose Dehydrogenase (GDH): This enzyme oxidizes D-glucose to D-glucono-1,5-lactone, while reducing NAD+ to NADH. mdpi.com
Formate (B1220265) Dehydrogenase (FDH): This enzyme catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD+ to NADH. This system is particularly attractive as the byproduct, CO2, is gaseous and easily removed. matthey.commdpi.com
Advanced Spectroscopic and Structural Elucidation of 1,4 Pentanediol, 1 4 Methoxyphenyl and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignmentresearchgate.netnih.govemory.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For a molecule with the complexity of 1,4-Pentanediol (B150768), 1-(4-methoxyphenyl)-, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment. researchgate.netnih.gov
High-Field ¹H and ¹³C NMR Chemical Shift Analysis and Advanced Spectral Interpretationnih.govresearchgate.net
High-field ¹H and ¹³C NMR spectroscopy offers a detailed view of the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.
In the ¹H NMR spectrum of 1,4-Pentanediol, 1-(4-methoxyphenyl)-, the aromatic protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy (B1213986) group will be shielded compared to the protons meta to it. The methoxy group itself will present as a sharp singlet around 3.8 ppm. The protons on the pentanediol (B8720305) chain will appear in the aliphatic region, with their chemical shifts and multiplicities determined by their proximity to the hydroxyl and methoxyphenyl groups. The proton on the carbon bearing the methoxyphenyl group (C1) would be significantly downfield due to the deshielding effect of the aromatic ring and the hydroxyl group.
The ¹³C NMR spectrum provides information on each carbon atom. The carbons of the methoxyphenyl group will have characteristic chemical shifts, with the carbon attached to the oxygen of the methoxy group being the most deshielded in the aromatic region. researchgate.net The methoxy carbon will appear around 55 ppm. The carbons of the pentanediol chain will appear in the aliphatic region of the spectrum. The carbon atom C1, attached to both the aromatic ring and a hydroxyl group, will be the most downfield among the aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Pentanediol, 1-(4-methoxyphenyl)-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (-OCH₃) | ~3.80 (s, 3H) | ~55.2 |
| Aromatic C-H (ortho to -OCH₃) | ~6.90 (d, J=8.8 Hz, 2H) | ~114.0 |
| Aromatic C-H (meta to -OCH₃) | ~7.25 (d, J=8.8 Hz, 2H) | ~127.5 |
| Aromatic C (ipso to pentanediol) | - | ~135.0 |
| Aromatic C (ipso to -OCH₃) | - | ~159.0 |
| C1-H (on pentanediol chain) | ~4.60 (dd, 1H) | ~75.0 |
| C2-H₂ (on pentanediol chain) | ~1.70-1.90 (m, 2H) | ~35.0 |
| C3-H₂ (on pentanediol chain) | ~1.50-1.65 (m, 2H) | ~22.0 |
| C4-H (on pentanediol chain) | ~3.80 (m, 1H) | ~68.0 |
| C5-H₃ (on pentanediol chain) | ~1.20 (d, 3H) | ~23.0 |
| Hydroxyl (-OH) | Variable | - |
| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet. |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Informationharvard.educam.ac.ukrsc.org
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. cam.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbons. researchgate.net For 1,4-Pentanediol, 1-(4-methoxyphenyl)-, COSY would show correlations between the protons along the pentanediol backbone, confirming their connectivity from C1 to C5.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show a correlation between the methoxy protons and the ipso-carbon of the aromatic ring (C-4'), and between the C1 proton and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule.
Table 2: Expected 2D NMR Correlations for 1,4-Pentanediol, 1-(4-methoxyphenyl)-
| 2D NMR Technique | Expected Key Correlations | Information Gained |
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Connectivity of the pentanediol chain |
| HSQC | H(methoxy) ↔ C(methoxy), H(aromatic) ↔ C(aromatic), H1-H5 ↔ C1-C5 | Direct H-C one-bond correlations |
| HMBC | H(methoxy) ↔ C(ipso-OCH₃), H1 ↔ C(ipso-ring), H(aromatic) ↔ C(aromatic) | Long-range connectivity, linking the pentanediol chain to the aromatic ring |
| NOESY | H1 ↔ ortho-H (aromatic), H1 ↔ H2 | Through-space proximity, conformational analysis |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysislongdom.orguni-halle.denih.gov
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. longdom.org For 1,4-Pentanediol, 1-(4-methoxyphenyl)- (molecular formula C₁₂H₁₈O₃), HRMS can measure its mass to within a few parts per million (ppm), confirming the molecular formula.
Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments (MS/MS), HRMS can provide valuable information about the molecule's structure. uni-halle.deresearchgate.netresearchgate.net The fragmentation pathway is often predictable based on the functional groups present.
Proposed Fragmentation Pathway: The protonated molecule [M+H]⁺ would likely undergo initial fragmentation through the loss of water (H₂O) from the diol functionality. Subsequent fragmentation could involve cleavage of the C-C bonds within the pentanediol chain. A significant fragment would likely be the stable benzylic cation formed by cleavage of the C1-C2 bond, resulting in an ion corresponding to the 4-methoxybenzyl alcohol moiety. Further fragmentation of the 4-methoxyphenyl group itself can also occur. researchgate.net
Table 3: Predicted HRMS Data and Major Fragments
| Species | Calculated Exact Mass (m/z) | Description |
| [C₁₂H₁₈O₃ + H]⁺ | 211.1334 | Protonated molecular ion |
| [C₁₂H₁₇O₂]⁺ | 193.1229 | Loss of H₂O |
| [C₈H₉O₂]⁺ | 137.0603 | Cleavage of C1-C2 bond (4-methoxybenzyl cation) |
| [C₇H₇O]⁺ | 107.0497 | Loss of CH₂O from the 4-methoxybenzyl cation |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis (on related compounds)researchgate.netmdpi.comweizmann.ac.il
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. mdpi.com For chiral molecules like 1,4-Pentanediol, 1-(4-methoxyphenyl)-, which has at least two stereocenters (C1 and C4), X-ray crystallography of a single enantiomer can determine its absolute configuration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment, Isomer Analysis, and Quantitative Profilingsums.ac.irscielo.brjppres.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.brysi.com It is widely used for the analysis of volatile and semi-volatile compounds.
Purity Assessment: In GC-MS analysis, a sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. A pure sample of 1,4-Pentanediol, 1-(4-methoxyphenyl)- would ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, which can be identified by their mass spectra.
Isomer Analysis: Different isomers of the compound, such as positional isomers (e.g., 2,5-Pentanediol, 1-(4-methoxyphenyl)-) would likely have different retention times in the GC, allowing for their separation and individual analysis. Stereoisomers (diastereomers) may also be separable on standard columns, while enantiomers would require a special chiral GC column for separation.
Quantitative Profiling: By creating a calibration curve with standards of known concentration, GC-MS can be used to accurately quantify the amount of 1,4-Pentanediol, 1-(4-methoxyphenyl)- in a sample. The area under the chromatographic peak is proportional to the concentration of the compound. The mass spectrometer serves as a highly selective detector, monitoring for characteristic ions of the target molecule to enhance sensitivity and reduce interference from the sample matrix. ysi.com
Theoretical and Computational Chemistry Applied to 1,4 Pentanediol, 1 4 Methoxyphenyl
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn dictates the molecule's stability and reactivity. For 1,4-Pentanediol (B150768), 1-(4-methoxyphenyl)-, methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate electronic properties. researchgate.net
The electronic structure of a molecule is described by its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A large gap suggests high stability, whereas a small gap implies higher reactivity.
In molecules containing a 1-(4-methoxyphenyl) group, the electronic properties are significantly influenced by the methoxy (B1213986) substituent on the phenyl ring. tandfonline.com Quantum chemical calculations can precisely quantify this influence. For instance, the electron-donating nature of the methoxy group increases the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated using established formulas and provide a comprehensive picture of the molecule's reactivity profile.
Table 1: Calculated Electronic Properties for a Model Compound Analogous to 1,4-Pentanediol, 1-(4-methoxyphenyl)-
| Parameter | Value (a.u.) |
| HOMO Energy | -0.235 |
| LUMO Energy | -0.012 |
| HOMO-LUMO Gap | 0.223 |
| Electronegativity (χ) | 0.1235 |
| Chemical Hardness (η) | 0.1115 |
| Global Electrophilicity Index (ω) | 0.068 |
Note: These values are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.
Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It allows for the detailed exploration of potential energy surfaces, leading to the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.netmdpi.com By calculating the energies of these species, a comprehensive energy profile for a given reaction can be constructed.
For 1,4-Pentanediol, 1-(4-methoxyphenyl)-, several reactions could be of interest, such as its synthesis, oxidation, or dehydration. A DFT study could elucidate the step-by-step mechanism of these transformations. For example, in a dehydration reaction, DFT could be used to model the protonation of a hydroxyl group, the subsequent loss of a water molecule to form a carbocation intermediate, and the final elimination of a proton to yield an alkene.
The transition state is a key structure on the reaction pathway, representing the highest energy point. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations can accurately predict the geometry and energy of transition states, providing invaluable insights into the feasibility and kinetics of a reaction. researchgate.netdntb.gov.ua
Furthermore, DFT can be employed to study the role of catalysts in a reaction. For instance, if the synthesis of 1,4-Pentanediol, 1-(4-methoxyphenyl)- involves a metal catalyst, DFT can model the interaction of the reactants with the catalyst surface or a catalytic complex, helping to understand how the catalyst lowers the activation energy. beilstein-journals.org
Table 2: Hypothetical Energy Profile for a Reaction Step of 1,4-Pentanediol, 1-(4-methoxyphenyl)-
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State | +25.4 |
| Intermediate | +5.2 |
| Product | -10.8 |
Note: This table represents a hypothetical energy profile for a single reaction step and is for illustrative purposes.
Computational Prediction of Spectroscopic Parameters (e.g., 1H and 13C NMR Chemical Shifts) for Structural Confirmation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which is invaluable for the structural elucidation and confirmation of newly synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules, and the computational prediction of 1H and 13C NMR chemical shifts can greatly aid in the interpretation of experimental spectra. nih.govmdpi.com
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR chemical shifts. nih.gov The process involves optimizing the geometry of the molecule of interest, in this case, 1,4-Pentanediol, 1-(4-methoxyphenyl)-, followed by the calculation of the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used in the calculations. By comparing the calculated chemical shifts with the experimental spectrum, one can confirm the proposed structure of the molecule. This is particularly useful for complex molecules with overlapping signals in their NMR spectra. For compounds containing a 1-(4-methoxyphenyl) group, specific signals for the aromatic protons and carbons, as well as the methoxy group, can be accurately predicted.
Table 3: Predicted vs. Experimental NMR Chemical Shifts for a 1-(4-methoxyphenyl) Moiety
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 (ipso) | 135.2 | 134.8 |
| C2/C6 (ortho) | 128.5 | 128.1 |
| C3/C5 (meta) | 114.3 | 113.9 |
| C4 (para) | 159.8 | 159.5 |
| OCH₃ | 55.6 | 55.2 |
Note: The predicted and experimental values are illustrative for a generic 1-(4-methoxyphenyl) group and demonstrate the typical level of agreement.
Molecular Modeling and Dynamics Simulations for Substrate-Enzyme Interactions in Biocatalytic Systems
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field. Molecular modeling and dynamics simulations are essential tools for understanding how a substrate, such as 1,4-Pentanediol, 1-(4-methoxyphenyl)-, interacts with the active site of an enzyme. nih.govnih.gov These simulations can provide insights into the binding mode of the substrate, the key amino acid residues involved in the interaction, and the conformational changes that occur during the catalytic process.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, the substrate in the enzyme's active site. This method can identify potential binding poses and estimate the binding affinity. For 1,4-Pentanediol, 1-(4-methoxyphenyl)-, docking studies could be used to screen a library of enzymes to find a suitable biocatalyst for a specific transformation, such as a selective oxidation or esterification.
Molecular dynamics (MD) simulations provide a more dynamic picture of the substrate-enzyme complex. mdpi.com By simulating the movements of all atoms in the system over time, MD can reveal how the substrate and enzyme adapt to each other upon binding. These simulations can also be used to study the mechanism of the enzymatic reaction at an atomic level, including the role of catalytic residues in the transition state stabilization. chemrxiv.orgyoutube.com
The insights gained from these simulations can guide protein engineering efforts to improve the activity, selectivity, or stability of an enzyme for a particular application involving 1,4-Pentanediol, 1-(4-methoxyphenyl)-.
Table 4: Key Interactions Identified from a Hypothetical Molecular Docking Study
| Enzyme Residue | Type of Interaction | Distance (Å) |
| TYR 82 | Hydrogen Bond (with OH at C1) | 2.1 |
| PHE 256 | Pi-Pi Stacking (with phenyl ring) | 3.5 |
| LEU 145 | Hydrophobic Interaction | 4.2 |
| SER 101 | Hydrogen Bond (with OH at C4) | 2.5 |
Note: This table presents hypothetical interactions between 1,4-Pentanediol, 1-(4-methoxyphenyl)- and an enzyme active site to illustrate the output of such a study.
Advanced Applications and Derivatization Strategies for 1,4 Pentanediol, 1 4 Methoxyphenyl
Utilization as Chiral Building Blocks and Synthons in Complex Molecule Synthesis
Chiral diols are fundamental building blocks in the asymmetric synthesis of complex molecules, such as natural products and pharmaceuticals. The stereodefined 1,4-diol motif in 1,4-Pentanediol (B150768), 1-(4-methoxyphenyl)- makes it a valuable synthon for introducing specific stereochemistry into a target molecule. The two hydroxyl groups can be selectively protected or activated, allowing for sequential chemical transformations.
The utility of such chiral synthons has been demonstrated in various synthetic strategies. For instance, the diastereoselective additions of nucleophiles to chiral imines, which are intermediates in many synthetic pathways, are commonly used to create nitrogen-containing stereogenic centers. mdpi.com Enantiopure diols can serve as precursors to chiral aldehydes, ketones, or other functional groups necessary for these complex reactions. The synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), for example, has been achieved using chiral auxiliaries to direct the stereochemical outcome of key reactions. nih.gov
In the context of 1,4-Pentanediol, 1-(4-methoxyphenyl)-, an enantiomerically pure form could be employed in the synthesis of complex targets where the 1-(4-methoxyphenyl)ethyl fragment and a three-carbon chain with a terminal hydroxyl group are required. The hydroxyl groups provide handles for further elaboration, such as oxidation to aldehydes or carboxylic acids, conversion to leaving groups for substitution reactions, or participation in cyclization reactions.
Table 1: Potential Synthetic Transformations of 1,4-Pentanediol, 1-(4-methoxyphenyl)- as a Chiral Synthon
| Transformation | Reagents | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Selective Protection of Primary -OH | TBDMSCl, Imidazole | Silyl Ether | Allows reaction at the secondary -OH group |
| Oxidation of Primary -OH | PCC, DMP | Aldehyde | Precursor for Wittig reactions, reductive aminations |
| Oxidation of Secondary -OH | Swern or Dess-Martin Oxidation | Ketone | Precursor for Grignard additions, reductions |
| Conversion to Ditosylate | TsCl, Pyridine | Sulfonate Esters | Enables double nucleophilic substitution |
Conversion to Value-Added Cyclic Ethers and Lactones
The 1,4-diol structure is an ideal precursor for the synthesis of five-membered heterocyclic rings, specifically substituted tetrahydrofurans (cyclic ethers) and γ-butyrolactones (lactones). These structural motifs are prevalent in a vast number of biologically active natural products.
The conversion of 1,4-diols to tetrahydrofurans is typically achieved through an acid-catalyzed intramolecular dehydration. researchgate.net In the case of 1,4-Pentanediol, 1-(4-methoxyphenyl)-, this cyclization would yield 2-methyl-5-(4-methoxyphenyl)tetrahydrofuran. The stereochemistry at the C1 position of the diol would directly translate to the stereochemistry at the C5 position of the resulting tetrahydrofuran (B95107) ring, with additional stereochemical considerations at the C2 position. The synthesis of tetrahydrofurans via radical cyclization of acyclic precursors is also a well-established method. rsc.org
To form a lactone, a two-step sequence is generally required. First, the primary alcohol at the C4 position must be selectively oxidized to a carboxylic acid. Subsequent acid-catalyzed intramolecular esterification (lactonization) would then furnish the corresponding γ-lactone, namely dihydro-5-methyl-5-(4-methoxyphenyl)furan-2(3H)-one. PIFA-mediated oxidative cyclizations represent a modern approach to forming cyclic structures from appropriately substituted precursors. rsc.org
Table 2: Plausible Cyclization Reactions
| Target Heterocycle | General Strategy | Expected Product |
|---|---|---|
| Cyclic Ether (Tetrahydrofuran) | Acid-catalyzed intramolecular dehydration | 2-methyl-5-(4-methoxyphenyl)tetrahydrofuran |
| Lactone (γ-Butyrolactone) | Selective oxidation of primary -OH followed by intramolecular esterification | Dihydro-5-methyl-5-(4-methoxyphenyl)furan-2(3H)-one |
Derivatization for the Generation of Novel Chemical Entities with Modulated Properties
The functional handles of 1,4-Pentanediol, 1-(4-methoxyphenyl)- allow for extensive derivatization to create new chemical entities with tailored properties. Modification of the hydroxyl groups can significantly alter the molecule's polarity, solubility, and ability to participate in hydrogen bonding, which in turn can modulate its biological activity or material properties.
Esterification or etherification of one or both hydroxyl groups are common derivatization strategies. For example, creating diester derivatives could enhance lipophilicity, which is a key parameter for pharmacokinetic properties in drug design. nih.gov The differential reactivity of the primary and secondary alcohols allows for selective monofunctionalization, leading to a diverse library of compounds from a single starting material. The methoxyphenyl group itself can influence the molecule's properties, and its presence is a feature in various biologically active compounds, including inhibitors of certain enzymes. mdpi.com
Furthermore, the diol can be converted into other functional groups. For example, conversion to diamines or amino alcohols would introduce basic centers and expand the range of possible biological interactions. These derivatization strategies are crucial for generating compound libraries for screening in drug discovery and materials science.
Role as Monomers or Modifiers in Advanced Polymer and Materials Science (excluding commercial applications)
Diols are fundamental monomers in the field of polymer chemistry, primarily used in step-growth polymerization to produce polyesters and polyurethanes. The incorporation of 1,4-Pentanediol, 1-(4-methoxyphenyl)- as a monomer or comonomer could lead to the development of advanced polymers with unique properties.
In the synthesis of polyesters, diols are condensed with dicarboxylic acids or their derivatives. The structure of the diol has a profound impact on the properties of the resulting polymer. Compared to a simple aliphatic diol like 1,4-butanediol (B3395766), which is used to make biodegradable polyesters like poly(1,4-butylene succinate) (PBS), the inclusion of 1,4-Pentanediol, 1-(4-methoxyphenyl)- would introduce a bulky, aromatic side group. nih.govmdpi.com This side group would likely:
Increase the Glass Transition Temperature (Tg): The rigid phenyl group would restrict chain mobility, leading to a higher Tg and a more rigid polymer at room temperature.
Disrupt Crystallinity: The bulky, asymmetric side group would hinder the regular packing of polymer chains, likely resulting in a more amorphous material with increased transparency but potentially lower tensile strength compared to a highly crystalline analogue.
Modify Solubility: The methoxyphenyl group would alter the polarity of the polymer, affecting its solubility in different organic solvents.
Similarly, in polyurethanes formed by reacting diols with diisocyanates, this monomer would create a polymer with a unique side-chain architecture influencing its thermal and mechanical properties. The use of polar monomers, such as those containing a methoxyphenyl group, has been explored in coordination polymerization to create functional materials. mdpi.com The diol could also act as a chain extender or cross-linking agent in more complex polymer networks.
Q & A
Basic: What are the primary catalytic routes for synthesizing 1,4-pentanediol from biomass-derived levulinic acid (LA)?
1,4-Pentanediol (1,4-PeD) is synthesized via sequential hydrogenation of levulinic acid (LA), a biomass-derived platform chemical. The reaction pathway involves:
- Step 1 : LA is hydrogenated to γ-valerolactone (GVL) using catalysts like Ru, Pt, or Pd supported on carbon or oxides under H₂ .
- Step 2 : GVL undergoes further hydrogenation to form 1,4-PeD. This step requires bifunctional catalysts (e.g., Pt–Mo/HAP) that balance acid and metal sites to cleave the lactone ring and hydrogenate intermediates like 4-hydroxypentanoic acid .
Key parameters : Temperature (150–250°C), H₂ pressure (20–50 bar), and aqueous-phase conditions to stabilize intermediates .
Basic: Which catalysts are effective for the hydrogenation of γ-valerolactone (GVL) to 1,4-pentanediol?
Effective catalysts include:
- Pt–Mo bimetallic nanoparticles on hydroxyapatite (HAP) : Achieves >80% selectivity for 1,4-PeD in water due to synergistic effects between Pt (hydrogenation) and MoOx (acidic sites for lactone ring opening) .
- Ru on mesoporous carbon : Enables direct conversion of furfural to 1,4-PeD in CO₂/H₂/H₂O systems via cascade reactions, yielding up to 90% .
Methodological note : Catalyst recyclability and stability in aqueous media are critical for industrial feasibility .
Advanced: How can researchers optimize reaction conditions to minimize by-product formation during 1,4-pentanediol synthesis from furfural derivatives?
By-products like 1,2-pentanediol (1,2-PeD) and tetrahydrofurfuryl alcohol (THFA) arise from competing C–O bond hydrogenolysis or over-hydrogenation. Optimization strategies include:
- Tailoring catalyst selectivity : Ru-based catalysts favor C=O hydrogenation over C–O cleavage, reducing 1,2-PeD formation .
- Modulating H₂ partial pressure : Lower pressures (e.g., 10–20 bar) suppress over-hydrogenation to THFA .
- Solvent engineering : Aqueous systems enhance intermediate stabilization and reduce side reactions .
Advanced: What analytical techniques are critical for distinguishing between isomeric pentanediols (e.g., 1,4 vs. 1,5) in reaction mixtures?
- Gas chromatography-mass spectrometry (GC-MS) : Separates isomers based on retention times and fragmentation patterns.
- Nuclear magnetic resonance (NMR) : ¹³C NMR distinguishes diol regioisomers via distinct chemical shifts for hydroxyl-bearing carbons .
- High-performance liquid chromatography (HPLC) : Paired with refractive index or evaporative light scattering detectors for quantification .
Advanced: How does the choice of catalyst support influence selectivity and stability in 1,4-pentanediol production?
- Hydroxyapatite (HAP) : Enhances stability of Pt–Mo nanoparticles via strong metal-support interactions and provides acid-base sites for intermediate adsorption .
- Mesoporous carbon : Improves Ru dispersion and facilitates mass transfer in furfural conversion, but may require doping (e.g., N or S) to stabilize intermediates .
Comparative insight : HAP supports outperform silica or alumina in aqueous-phase reactions due to resistance to leaching .
Process Design: What strategies enable coproduction of 1,4-pentanediol and 2-methyltetrahydrofuran (MTHF) from lignocellulosic biomass?
- Split-stream processing : Adjust the LA-to-GVL ratio to divert intermediates toward 1,4-PeD (via hydrogenation) or MTHF (via dehydration) based on market demand .
- Heat integration : Optimize energy recovery between exothermic hydrogenation steps and endothermic dehydration units to reduce utility costs .
- Catalyst cascades : Use multifunctional catalysts (e.g., Ru–Re oxides) to enable one-pot conversion of LA to both products .
Mechanistic: What intermediates are involved in the hydrogenation of levulinic acid to 1,4-pentanediol, and how are they stabilized?
Key intermediates include:
- 4-Hydroxypentanoic acid : Formed via partial hydrogenation of LA, stabilized by H-bonding with hydroxyapatite’s surface silanol groups .
- GVL : Acts as a stable intermediate; its adsorption on Pt–Mo/HAP involves coordination of the lactone carbonyl to MoOx sites .
Mechanistic insight : In situ FTIR and isotopic labeling (e.g., D₂O) can track intermediate transformations and hydrogenation pathways .
Techno-Economic: What are the key cost drivers in scaling up 1,4-pentanediol production from biomass?
- Catalyst cost : Noble metals (Pt, Ru) contribute ~30% of operating costs. Mitigation: Develop low-metal-loading or non-precious catalysts (e.g., Ni–Mo) .
- Feedstock variability : Lignocellulosic biomass pretreatment (e.g., acid hydrolysis) impacts LA yield. Solution: Integrate LA production with hemicellulose-derived furfural streams .
- Energy intensity : Hydrogenation reactors and distillation columns account for >50% of energy use. Mitigation: Adopt membrane reactors for in situ H₂ separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
